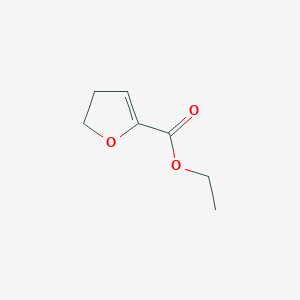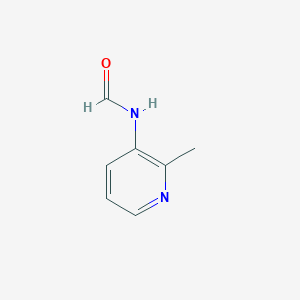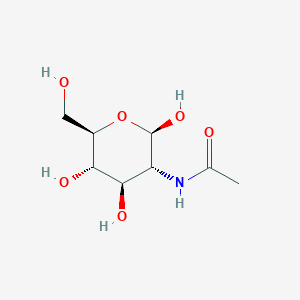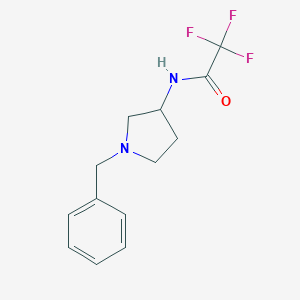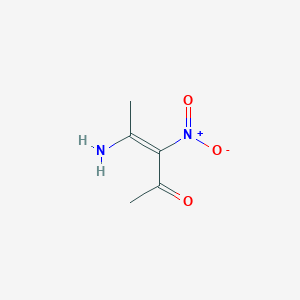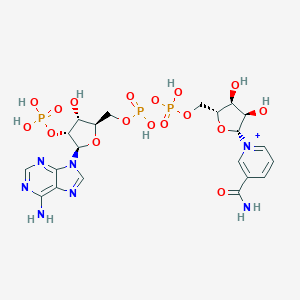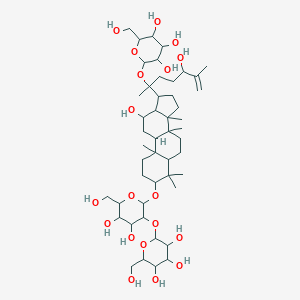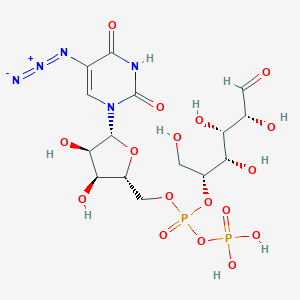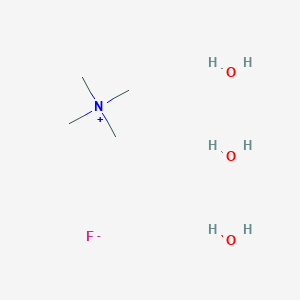
Tetramethylammonium fluoride trihydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium fluoride trihydrate (9CI) is a quaternary ammonium salt with the chemical formula ((CH_3)_4NF \cdot 3H_2O). This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. It is a source of “naked fluoride” ions, which are fluoride ions not complexed with a metal atom . This property makes it valuable in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Neutralization Method: One common method to prepare tetramethylammonium fluoride involves the neutralization of tetramethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to avoid the formation of by-products.
Salt Metathesis: Another approach is the salt metathesis reaction, where tetramethylammonium chloride reacts with an inorganic fluoride source such as potassium fluoride or cesium fluoride.
Industrial Production Methods: Industrial production of tetramethylammonium fluoride trihydrate generally follows the same synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multiple purification steps to remove impurities and ensure the quality of the final product.
Types of Reactions:
Substitution Reactions: Tetramethylammonium fluoride is commonly used in nucleophilic substitution reactions due to its ability to provide fluoride ions. These reactions often occur under mild conditions and can be used to replace halides in organic compounds.
Fluorination Reactions: It is also used in fluorination reactions, where it introduces fluoride ions into organic molecules.
Common Reagents and Conditions:
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are commonly used solvents.
Catalysts: Palladium and other transition metal catalysts are often employed to facilitate these reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction requirements.
Major Products:
Fluorinated Organic Compounds: These include a wide range of products such as fluorobenzenes, fluoroalkanes, and fluoroalkenes.
Substituted Ammonium Salts: Products where the fluoride ion has replaced another halide or functional group in the starting material.
Aplicaciones Científicas De Investigación
Tetramethylammonium fluoride trihydrate has a broad range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which tetramethylammonium fluoride trihydrate exerts its effects is through the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles in substitution reactions or as bases in deprotonation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Tetrabutylammonium Fluoride: Another quaternary ammonium fluoride salt, often used in similar applications but with different solubility and reactivity profiles.
Tetramethylammonium Chloride: Similar in structure but lacks the fluoride ion, making it less useful for fluorination reactions.
Tetramethylammonium Hydroxide: Used in different types of reactions, particularly in the semiconductor industry for etching processes.
Uniqueness: Tetramethylammonium fluoride trihydrate is unique due to its ability to provide naked fluoride ions, which are highly reactive and useful in a variety of chemical transformations. Its trihydrate form also makes it easier to handle and store compared to anhydrous fluoride salts .
Propiedades
IUPAC Name |
tetramethylazanium;fluoride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH.3H2O/c1-5(2,3)4;;;;/h1-4H3;1H;3*1H2/q+1;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHONQAAAPVEEI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370609 |
Source


|
| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111203-44-2 |
Source


|
| Record name | Tetramethylammonium fluoride trihydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
